Descarboxy Treprostinil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Descarboxy Treprostinil is a derivative of Treprostinil, a synthetic analog of prostacyclin. Prostacyclins are a group of bioactive lipids that play a crucial role in vasodilation and inhibition of platelet aggregation. Treprostinil is primarily used in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. This compound retains many of the beneficial properties of Treprostinil but with some structural modifications that may enhance its pharmacological profile.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Descarboxy Treprostinil involves several key steps, including Claisen rearrangement and catalytic Pauson-Khand reactions. The Claisen rearrangement is performed in a plug flow reactor, which allows for improved yields and selectivity. This reaction involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound under thermal conditions . The Pauson-Khand reaction, which involves the cyclization of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst, is also performed in a continuous flow reactor to ensure high efficiency and safety .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors is particularly advantageous in industrial settings as it allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the product.

化学反应分析

Types of Reactions: Descarboxy Treprostinil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

科学研究应用

Clinical Applications

-

Pulmonary Arterial Hypertension (PAH)

- Descarboxy Treprostinil has been utilized in clinical settings for patients suffering from PAH, both primary and secondary types. Studies indicate that continuous subcutaneous infusion of Treprostinil leads to improved exercise capacity, as evidenced by increased six-minute walk distances in treated patients compared to placebo groups .

- A multicenter trial demonstrated that patients receiving Treprostinil experienced significant improvements in hemodynamic parameters and symptoms related to pulmonary hypertension, with a noted safety profile despite some adverse effects such as infusion site pain .

-

Chronic Thromboembolic Pulmonary Hypertension (CTEPH)

- In patients with CTEPH who are not candidates for surgical intervention, this compound has shown potential benefits. The European Medicines Agency has recognized Treprostinil as an orphan medicine for treating this condition, indicating its importance in managing rare diseases .

- Clinical trials have reported improvements in exercise capacity and overall quality of life for patients treated with Treprostinil, supporting its use as a viable therapeutic option .

-

Inhaled Formulations

- Recent research has explored inhaled formulations of Treprostinil, which may enhance delivery and minimize systemic side effects. Inhaled Treprostinil has been shown to improve exercise capacity in patients with pulmonary hypertension due to interstitial lung disease, highlighting its versatility as a treatment option .

Table 1: Summary of Clinical Trials Involving this compound

| Study | Population | Treatment Duration | Outcome Measures | Findings |

|---|---|---|---|---|

| McLaughlin et al. (2005) | 470 PAH Patients | 12 weeks | Six-minute walk distance | 16 m improvement with Treprostinil vs. placebo (p=0.006) |

| Barst et al. (2012) | Long-term PAH Patients | Up to 4 years | Survival rates | 84%, 53%, and 33% survival at 1, 5, and 9 years respectively |

| EMA Study on CTEPH | 105 CTEPH Patients | Variable | Exercise capacity | Improved walking ability; safety profile acceptable |

Safety Profile

The safety profile of this compound is generally favorable; however, common adverse effects include infusion site reactions, headache, diarrhea, and gastrointestinal symptoms . Long-term studies have indicated a high rate of discontinuation primarily due to infusion site pain, emphasizing the need for careful patient management and monitoring during treatment .

作用机制

Descarboxy Treprostinil exerts its effects primarily through the activation of prostacyclin receptors on the surface of vascular endothelial cells. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and inhibition of platelet aggregation . The molecular targets of this compound include the prostacyclin receptor (IP receptor) and various downstream signaling molecules involved in the cAMP pathway .

相似化合物的比较

Treprostinil: The parent compound, used in the treatment of pulmonary arterial hypertension.

Iloprost: Another prostacyclin analog used for similar indications.

Epoprostenol: A synthetic prostacyclin with a short half-life, requiring continuous intravenous infusion.

Comparison: Descarboxy Treprostinil is unique in its structural modifications, which may enhance its stability and pharmacological profile compared to Treprostinil. Unlike Epoprostenol, this compound does not require continuous intravenous infusion, making it more convenient for patients . Additionally, its stability and efficacy may be superior to Iloprost, providing a potential advantage in clinical settings .

生物活性

Descarboxy Treprostinil, an active metabolite of Treprostinil, is a potent vasodilator primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions as an agonist for several receptors, including:

- Prostacyclin Receptor (IP) : Activates signaling pathways that increase intracellular cyclic adenosine monophosphate (cAMP) levels.

- Prostaglandin D2 Receptor (DP1) : Involved in vasodilation and inhibition of platelet aggregation.

- Prostaglandin E2 Receptor (EP2) : Contributes to vasodilation effects.

The activation of these receptors leads to the relaxation of vascular smooth muscle, resulting in vasodilation of pulmonary and systemic arterial beds. This mechanism also inhibits platelet aggregation and has anti-inflammatory effects, which are crucial in managing PAH and associated cardiovascular conditions .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : After subcutaneous infusion, it achieves complete absorption with a bioavailability of approximately 100%. Steady-state concentrations are reached within 10 hours.

- Distribution : It has a high plasma protein binding rate (~91%) and follows a two-compartment model.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes CYP2C8 and CYP2C9. Notably, none of the identified metabolites exhibit significant biological activity .

- Elimination : The drug is eliminated primarily through hepatic metabolism with renal excretion of metabolites.

Clinical Efficacy

Recent studies have highlighted the effectiveness of this compound in clinical settings:

- A study assessing the effects of subcutaneous Treprostinil in patients with PAH reported:

Case Study 1: Efficacy in Severe PAH

A cohort study involving patients with severe PAH demonstrated significant improvements in exercise capacity and quality of life following treatment with this compound. Patients reported enhanced functional status and reduced symptoms associated with heart failure.

Case Study 2: Long-term Outcomes

In a long-term follow-up study, patients treated with this compound showed sustained improvements in hemodynamic parameters and functional class over a period of two years. The incidence of adverse events remained low, reinforcing its safety profile .

Comparative Analysis

The following table summarizes key pharmacological characteristics and clinical outcomes associated with this compound compared to other treatments for PAH:

| Parameter | This compound | Other Treatments (e.g., Bosentan) |

|---|---|---|

| Mechanism | Prostacyclin receptor agonist | Endothelin receptor antagonist |

| Bioavailability | ~100% (subcutaneous) | Variable |

| Onset of Action | Rapid | Delayed |

| Clinical Improvement | Significant reduction in functional class | Moderate improvement |

| Side Effects | Low incidence | Higher incidence |

属性

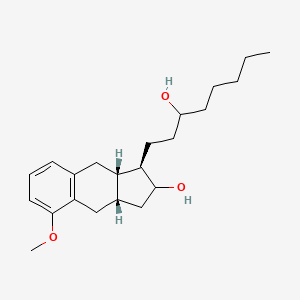

IUPAC Name |

(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKGVQFKRMEKJX-NWSYQISNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。